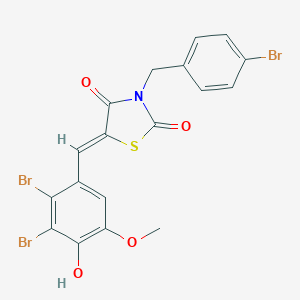![molecular formula C16H13FN4OS B302412 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B302412.png)
2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceutical research.
Wirkmechanismus
The mechanism of action of 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide is not fully understood. However, studies have suggested that it may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It may also exert its antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the synthesis of essential molecules.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide can induce significant changes in biochemical and physiological parameters. For instance, it has been found to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells, leading to oxidative stress and apoptosis. It may also affect the levels of various cytokines and chemokines, which play a crucial role in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide in lab experiments is its versatility. It can be easily synthesized and purified, making it readily available for various applications. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide. One potential area of research is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other molecules.
Synthesemethoden
The synthesis of 2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide involves the reaction of 5-(3-Fluoro-phenyl)-1-phenyl-1H-[1,2,4]triazole-3-thiol with acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline solid that can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
2-[5-(3-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide |
|---|---|
Molekularformel |
C16H13FN4OS |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H13FN4OS/c17-12-6-4-5-11(9-12)15-19-20-16(23-10-14(18)22)21(15)13-7-2-1-3-8-13/h1-9H,10H2,(H2,18,22) |
InChI-Schlüssel |
QZSDHFHXARPUEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC(=CC=C3)F |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(5-{4-chloro-3-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302330.png)
![N'-[(5-{4-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302332.png)
![N'-[(5-{2-nitrophenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302333.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302335.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302336.png)
![N'-[(5-iodo-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302339.png)
![N'-{4-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302340.png)
![N'-(4-bromobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302341.png)
![(2E)-2-(4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}-3-ethoxybenzylidene)hydrazinecarboxamide](/img/structure/B302343.png)
![N-(3,4-dimethylphenyl)-2-[2-methoxy-4-(semicarbazonomethyl)phenoxy]acetamide](/img/structure/B302344.png)
![methyl 4-chloro-3-(5-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302345.png)
![3-chloro-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302346.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)acetohydrazide](/img/structure/B302348.png)
